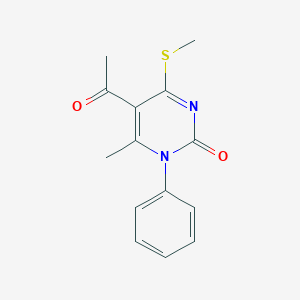

5-acetyl-6-methyl-4-(methylthio)-1-phenyl-2(1H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-acetyl-6-methyl-4-(methylthio)-1-phenyl-2(1H)-pyrimidinone and similar compounds typically involves the Biginelli reaction, a multicomponent chemical reaction that allows for the efficient construction of pyrimidinone scaffolds by reacting acetylacetone with aromatic aldehydes and urea. This method has been widely used due to its straightforward approach and the ability to introduce diverse substituents, tailoring the compound's properties for specific needs (Yarim et al., 1999).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and ab initio calculations, have provided insights into the compound's conformation and electronic structure. These studies reveal the compound exists predominantly in specific tautomeric forms, depending on the environmental conditions, and exhibit specific bonding patterns that influence its reactivity and interactions with biological molecules (Craciun et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound are characterized by its reactivity towards nucleophiles and electrophiles, influenced by the acetyl and methylthio groups. Acetylation, chlorination, and reactions with phosphogene are examples of chemical modifications that have been explored to derive new compounds with varied biological activities (Harnden & Hurst, 1990).

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions of “5-acetyl-6-methyl-4-(methylthio)-1-phenyl-2(1H)-pyrimidinone” are not explicitly mentioned in the available resources. Given its use in proteomics research , it may have potential applications in biochemical and medical research. Further studies are needed to explore its potential uses and benefits.

Eigenschaften

IUPAC Name |

5-acetyl-6-methyl-4-methylsulfanyl-1-phenylpyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-12(10(2)17)13(19-3)15-14(18)16(9)11-7-5-4-6-8-11/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUCRZMADQMNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1C2=CC=CC=C2)SC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350591 |

Source

|

| Record name | 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132380-32-6 |

Source

|

| Record name | 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5605971.png)

![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)

![3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5606000.png)

![5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5606003.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5606005.png)

![9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5606024.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5606034.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5606047.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5606050.png)

![3-[({[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5606055.png)